2-(4-Isopropoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane: is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves constructing the tricyclic core through a series of cyclization reactions. This can be achieved using a Diels-Alder reaction followed by intramolecular cyclization.
Introduction of Nitro Groups: The nitro groups are introduced via nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids under controlled temperatures.
Attachment of the Isopropoxyphenyl Group: This step involves a substitution reaction where the isopropoxyphenyl group is attached to the tricyclic core, typically using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings in acidic medium.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s nitro groups and tricyclic structure may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially interact with biological targets such as enzymes or receptors.
Medicine
Due to its potential biological activity, this compound might be explored for therapeutic applications, including as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Isopropoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, inhibiting their activity or altering their function. The nitro groups could play a role in redox reactions within biological systems, potentially leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Nitrotricyclo[3.3.1.1~3,7~]decane: Similar tricyclic structure but with different substituents.
2-Ethyltricyclo[3.3.1.1~3,7~]decane: Another tricyclic compound with an ethyl group instead of an isopropoxyphenyl group.
Tricyclo[3.3.1.1~3,7~]decane-2,4-diol: A tricyclic compound with hydroxyl groups.
Uniqueness
What sets 2-(4-Isopropoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane apart is its combination of an isopropoxyphenyl group and nitro groups on a tricyclic scaffold. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H26N4O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dinitro-2-(4-propan-2-yloxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C19H26N4O5/c1-13(2)28-15-7-5-14(6-8-15)16-20-9-18(22(24)25)10-21(16)12-19(11-20,23(26)27)17(18,3)4/h5-8,13,16H,9-12H2,1-4H3 |
InChI Key |
NFMUIUWMXNDUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.